Adenosine 5'-diphosphate

Description

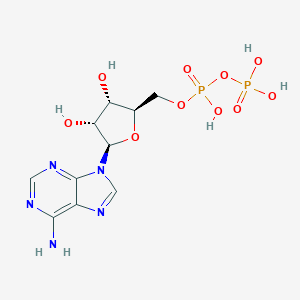

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O10P2/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTWYTFMLZFPYCI-KQYNXXCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5O10P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60883210 | |

| Record name | Adenosine 5′-(trihydrogen diphosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | ADP | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001341 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

58-64-0 | |

| Record name | 5′-ADP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adenosine diphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adenosine disphosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16833 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Adenosine 5'-(trihydrogen diphosphate) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Adenosine 5′-(trihydrogen diphosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adenosine 5'-(trihydrogen diphosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.356 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ADENOSINE DIPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61D2G4IYVH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ADP | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001341 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Pivotal Role of Adenosine 5'-Diphosphate in Cellular Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Adenosine 5'-diphosphate (ADP), a crucial molecule in cellular bioenergetics, also serves as a key extracellular signaling molecule, orchestrating a wide array of physiological and pathological processes. Its influence extends from hemostasis and thrombosis to inflammation and neurotransmission, making the intricate network of ADP-mediated signaling pathways a fertile ground for therapeutic intervention. This technical guide provides a comprehensive exploration of the core mechanisms of ADP signaling, with a focus on its receptors, downstream cascades, and the experimental methodologies used to investigate these processes.

The Receptors: Gateways for ADP Signaling

ADP exerts its extracellular effects by binding to and activating a specific subset of purinergic receptors, primarily the P2Y family of G protein-coupled receptors (GPCRs). Three of these receptors, P2Y1, P2Y12, and P2Y13, are the principal targets for ADP and are central to its signaling functions.[1][2]

-

P2Y1 Receptor: Coupled to Gq/11 proteins, the activation of the P2Y1 receptor initiates a signaling cascade that leads to the activation of phospholipase C (PLC).[3][4] This, in turn, results in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), culminating in an increase in intracellular calcium concentrations.[3][5] This pathway is primarily associated with the initiation of platelet shape change and weak, reversible platelet aggregation.[3][6]

-

P2Y12 Receptor: This receptor is coupled to Gi proteins and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[7][8][9] Lowered cAMP levels reduce the activity of protein kinase A (PKA), a key negative regulator of platelet activation. The P2Y12 receptor is essential for the amplification and stabilization of platelet aggregation, making it a major target for antiplatelet drugs.[5][7][10]

-

P2Y13 Receptor: Also coupled to Gi proteins, the P2Y13 receptor shares similarities with P2Y12 in its ability to inhibit adenylyl cyclase.[11][12] However, it also exhibits distinct signaling properties and physiological roles, including involvement in metabolic regulation and neuroprotection.[13][14][15]

Quantitative Data on ADP Receptor Interactions

The affinity and potency of ADP and its analogs, as well as various antagonists, at the P2Y receptors have been extensively characterized. This quantitative data is crucial for understanding the pharmacological profile of these receptors and for the development of targeted therapeutics.

| Ligand | Receptor | Parameter | Value | Cell Type/System | Reference(s) |

| Agonists | |||||

| ADP | P2Y1 | pEC50 | 7.5 | Jurkat cells | [16] |

| ADP | P2Y12 | EC50 | 5 nM | Human P2Y12-expressing cells | [13] |

| ADP | P2Y13 | EC50 | 19 nM | Human P2Y13-expressing cells | [13] |

| 2-MeSADP | P2Y1 | pEC50 | 8.29 | Human P2Y1 | [13] |

| 2-MeSADP | P2Y12 | EC50 | 5 nM | Human P2Y12 | [13] |

| 2-MeSADP | P2Y13 | EC50 | 19 nM | Human P2Y13 | [13] |

| Antagonists | |||||

| MRS2179 | P2Y1 | pA2 | 6.0 | Human platelets | [16] |

| Cangrelor | P2Y12 | Ki | ~1 nM | - | [7] |

| MRS2211 | P2Y13 | pIC50 | 5.97 | - | [5][8] |

Visualizing the Signaling Cascades

The downstream signaling pathways initiated by ADP binding to its receptors are complex and interconnected. The following diagrams, generated using the DOT language, illustrate the core signaling cascades for the P2Y1, P2Y12, and P2Y13 receptors.

Experimental Protocols for Studying ADP Signaling

A variety of in vitro and cell-based assays are employed to dissect the intricacies of ADP signaling. The following sections provide detailed methodologies for three key experimental approaches.

Radioligand Binding Assay for P2Y12 Receptor

This assay is used to determine the binding affinity of ligands to the P2Y12 receptor.

Materials:

-

CHO or HEK293 cells stably expressing the human P2Y12 receptor

-

Cell culture medium and reagents

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2)

-

Radioligand (e.g., [³H]2-MeSADP or a radiolabeled antagonist)

-

Unlabeled ligands (ADP, 2-MeSADP, and test compounds)

-

Glass fiber filters (e.g., GF/C)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Culture P2Y12-expressing cells to confluency.

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in membrane preparation buffer and homogenize.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet with membrane preparation buffer and resuspend in binding buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a 96-well plate, add binding buffer, a fixed concentration of radioligand, and varying concentrations of unlabeled competitor ligand (for competition assays) or only varying concentrations of radioligand (for saturation assays).

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

For saturation binding, plot the specific binding (total binding - non-specific binding) against the radioligand concentration and fit the data to a one-site binding model to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites).

-

For competition binding, plot the percentage of specific binding against the log concentration of the competitor and fit the data to a sigmoidal dose-response curve to determine the IC50 (half-maximal inhibitory concentration). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

-

ADP-Induced Platelet Aggregation by Light Transmission Aggregometry (LTA)

LTA is the gold-standard method for assessing platelet function and is widely used to study the effects of ADP and antiplatelet drugs.[17][18][19][20]

Materials:

-

Whole blood collected in 3.2% sodium citrate (B86180) tubes

-

Centrifuge

-

Light transmission aggregometer

-

Aggregometer cuvettes and stir bars

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

-

ADP solutions of varying concentrations

-

Saline (0.9% NaCl)

Procedure:

-

Preparation of PRP and PPP:

-

Centrifuge the citrated whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to obtain PRP.

-

Carefully transfer the upper PRP layer to a new tube.

-

Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 10-15 minutes to obtain PPP.

-

-

Aggregometry:

-

Set the aggregometer to 37°C.

-

Calibrate the instrument by setting the light transmission of PRP to 0% and PPP to 100%.

-

Pipette a defined volume of PRP into an aggregometer cuvette with a stir bar.

-

Place the cuvette in the aggregometer and allow it to equilibrate for a few minutes.

-

Add a small volume of ADP solution to the PRP to achieve the desired final concentration and start recording the change in light transmission over time.

-

The extent of platelet aggregation is measured as the maximum percentage change in light transmission.

-

-

Data Analysis:

-

Generate dose-response curves by plotting the percentage of aggregation against the log concentration of ADP.

-

Determine the EC50 value for ADP-induced platelet aggregation.

-

When testing antagonists, pre-incubate the PRP with the inhibitor before adding ADP and calculate the IC50 of the antagonist.

-

Intracellular Calcium Measurement using Fura-2 AM

This method allows for the real-time measurement of changes in intracellular calcium concentration following receptor activation.[12][21][22]

Materials:

-

Cells of interest (e.g., platelets, HEK293 cells expressing a P2Y receptor)

-

Cell culture medium or appropriate buffer (e.g., Hank's Balanced Salt Solution - HBSS)

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Probenecid (optional, to prevent dye extrusion)

-

Fluorescence microscope or plate reader with dual-wavelength excitation capabilities (e.g., 340 nm and 380 nm)

-

ADP or other agonists

Procedure:

-

Cell Loading with Fura-2 AM:

-

Prepare a loading buffer containing Fura-2 AM and Pluronic F-127 in a physiological buffer (e.g., HBSS). Probenecid can be included to improve dye retention.

-

Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.

-

Wash the cells with fresh buffer to remove extracellular Fura-2 AM.

-

Allow the cells to de-esterify the Fura-2 AM for at least 30 minutes.

-

-

Calcium Imaging:

-

Place the coverslip with the loaded cells in a perfusion chamber on the microscope stage or in a microplate in the plate reader.

-

Excite the cells alternately with light at 340 nm and 380 nm and measure the fluorescence emission at ~510 nm.

-

Establish a stable baseline fluorescence ratio (F340/F380).

-

Add the agonist (e.g., ADP) to the cells and record the change in the fluorescence ratio over time.

-

-

Data Analysis:

-

The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration.

-

Plot the fluorescence ratio over time to visualize the calcium transient.

-

Quantify the response by measuring the peak increase in the ratio or the area under the curve.

-

Calibrate the fluorescence ratio to absolute calcium concentrations using ionomycin (B1663694) and calcium buffers of known concentrations (optional).

-

Conclusion

This compound is a multifaceted signaling molecule that plays a critical role in a wide range of physiological processes. A thorough understanding of its receptors, the intricate downstream signaling pathways they activate, and the experimental methodologies used to study them is paramount for researchers, scientists, and drug development professionals. The continued exploration of ADP signaling holds immense promise for the development of novel therapeutic strategies for a variety of human diseases, from cardiovascular disorders to inflammatory conditions and beyond.

References

- 1. researchgate.net [researchgate.net]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. Reactome | ADP signalling through P2Y purinoceptor 1 [reactome.org]

- 4. Coupling of P2Y receptors to G proteins and other signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A differential role of the platelet ADP receptors P2Y1 and P2Y12 in Rac activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges [mdpi.com]

- 10. P2Y Receptors for Extracellular Nucleotides: Contributions to Cancer Progression and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. P2RY13 - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. An Update on P2Y13 Receptor Signalling and Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Regulation of cAMP Responses by the G12/13 Pathway Converges on Adenylyl Cyclase VII - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. youtube.com [youtube.com]

- 19. researchgate.net [researchgate.net]

- 20. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]

- 21. benchchem.com [benchchem.com]

- 22. creative-diagnostics.com [creative-diagnostics.com]

structure and function of adenosine 5'-diphosphate

An In-depth Technical Guide to Adenosine (B11128) 5'-Diphosphate (ADP): Structure, Function, and Experimental Analysis

Introduction

Adenosine 5'-diphosphate (ADP) is a pivotal organic compound essential to the bioenergetics and signal transduction of all known life forms. As a core component of the cell's energy cycle, it is the product of adenosine triphosphate (ATP) hydrolysis, a reaction that releases energy to drive countless metabolic processes. Beyond its role in energy transfer, ADP is a critical extracellular signaling molecule, acting as an agonist for purinergic receptors. Its most prominent signaling function is in hemostasis and thrombosis, where it serves as a potent activator of platelets, initiating and amplifying the process of platelet aggregation to form a clot. This technical guide provides a comprehensive overview of the molecular structure of ADP, its core functions in cellular energetics and platelet activation, detailed signaling pathways, and key experimental protocols for its study, intended for researchers, scientists, and professionals in drug development.

Molecular Structure

This compound is a purine (B94841) ribonucleoside 5'-diphosphate. Its structure is composed of three distinct chemical moieties:

-

Adenine (B156593) : A purine nucleobase.

-

Ribose : A five-carbon pentose (B10789219) sugar.

-

Diphosphate (B83284) Group : Two phosphate (B84403) groups linked together in a pyrophosphate chain.

The adenine base is attached to the 1' carbon of the ribose sugar, forming the adenosine nucleoside. The diphosphate group is esterified to the 5' carbon of the ribose sugar.

Table 1: Chemical and Physical Properties of ADP

| Property | Value | Reference(s) |

| Chemical Formula | C₁₀H₁₅N₅O₁₀P₂ | [1] |

| Molar Mass | 427.20 g/mol | [1] |

| IUPAC Name | [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate | [2] |

| CAS Number | 58-64-0 | [3] |

| Physical Form | White, fine powder/solid | [2][3] |

Core Functions

ADP's functions are broadly categorized into two main areas: cellular energy metabolism and purinergic signaling.

Role in Cellular Energetics: The ATP-ADP Cycle

The most fundamental role of ADP is its participation in the storage and transfer of energy within the cell. Cellular processes that require energy derive it from the hydrolysis of ATP to ADP and inorganic phosphate (Pi), a reaction catalyzed by ATPase enzymes. This conversion releases approximately 30.5 kJ/mol of energy.

ATP + H₂O → ADP + Pi + Energy

Conversely, the energy captured from the breakdown of nutrients during cellular respiration (e.g., glycolysis and oxidative phosphorylation) is used to re-phosphorylate ADP back to ATP, a process catalyzed by ATP synthases. This continuous recycling ensures a constant supply of ATP to meet the cell's energy demands.

Role in Hemostasis and Thrombosis: Platelet Activation

ADP is a key agonist in platelet activation, a process central to blood clotting.[4] When a blood vessel is injured, platelets are recruited to the site and release ADP from their dense granules.[5] This released ADP then acts in an autocrine and paracrine fashion, binding to specific purinergic receptors on the surface of other platelets to amplify the activation signal and promote aggregation, ultimately leading to the formation of a stable hemostatic plug.[5][6]

ADP Receptors and Signaling Pathways

ADP exerts its signaling effects by binding to and activating three main subtypes of P2 purinergic receptors on the platelet surface: two G protein-coupled receptors (GPCRs), P2Y₁ and P2Y₁₂, and one ligand-gated ion channel, P2X₁.[2][7] The coordinated action of these receptors is essential for a full platelet response.

P2Y₁ Receptor Pathway

The P2Y₁ receptor is coupled to the Gq family of G proteins.[8] Upon ADP binding, Gq activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[7][9] IP₃ binds to its receptor on the dense tubular system (the platelet's equivalent of the endoplasmic reticulum), triggering the release of stored Ca²⁺ into the cytoplasm.[7] This rise in intracellular calcium is a primary trigger for platelet shape change and initiates a weak, transient phase of aggregation.[7][10]

References

- 1. researchgate.net [researchgate.net]

- 2. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 3. plateletservices.com [plateletservices.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Coupling of P2Y receptors to G proteins and other signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Integration of P2Y receptor-activated signal transduction pathways in G protein-dependent signalling networks - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Both the ADP receptors P2Y1 and P2Y12, play a role in controlling shape change in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

Adenosine 5'-Diphosphate as a Neurotransmitter: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine 5'-diphosphate (ADP), a molecule central to cellular energy metabolism, has emerged as a key player in neurotransmission and neuromodulation within the central and peripheral nervous systems. Acting primarily through a specific family of purinergic receptors, ADP orchestrates a diverse array of physiological and pathological processes, ranging from synaptic plasticity and neuroinflammation to platelet aggregation. This technical guide provides an in-depth exploration of the core aspects of ADP as a neurotransmitter, focusing on its receptors, signaling pathways, and the experimental methodologies used to investigate its functions. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering a foundation for further inquiry and therapeutic innovation.

Core Concepts of ADP Neurotransmission

Extracellular ADP's role as a signaling molecule is predominantly mediated by the P2Y family of G protein-coupled receptors (GPCRs).[1] Among the eight mammalian P2Y receptors, three are primarily activated by ADP: P2Y1, P2Y12, and P2Y13.[2][3] These receptors are distinguished by their differential coupling to intracellular G proteins, leading to distinct downstream signaling cascades and cellular responses.

The concentration of ADP in the synaptic cleft is tightly regulated by the activity of ectonucleotidases, enzymes that rapidly hydrolyze ATP to ADP and subsequently to adenosine. This enzymatic degradation is crucial for terminating ADP signaling and preventing receptor desensitization.[4] Furthermore, ATP is often co-released with other classical neurotransmitters, such as acetylcholine (B1216132) and noradrenaline, suggesting a complex interplay and modulation of synaptic transmission.[5]

P2Y Receptors: The Targets of ADP

The physiological effects of ADP as a neurotransmitter are dictated by the expression and function of its cognate P2Y receptors.

P2Y1 Receptor

The P2Y1 receptor is coupled to Gq/11 proteins.[6][7] Upon activation by ADP, it stimulates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[8] This cascade results in the mobilization of intracellular calcium stores and the activation of protein kinase C (PKC).[6] In the nervous system, P2Y1 receptors are involved in processes such as astroglial signaling and pain sensation.[9]

P2Y12 Receptor

The P2Y12 receptor, a key target for antiplatelet therapies, is coupled to Gi/o proteins.[10][11] Its activation by ADP leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[11][12] This signaling pathway is critical for the full aggregation response of platelets.[3] In the central nervous system, the P2Y12 receptor is exclusively expressed on microglia and is essential for their physiological and pathological functions, including monitoring neuronal activity and mediating neuroprotection.[10]

P2Y13 Receptor

Similar to P2Y12, the P2Y13 receptor is also coupled to Gi/o proteins and is responsive to ADP.[3][13] Its activation inhibits adenylyl cyclase and reduces cAMP levels.[13] The P2Y13 receptor is implicated in a variety of physiological processes, including the regulation of cholesterol metabolism and bone homeostasis. In the nervous system, it is involved in pain transmission and neuroprotection.[3][10]

Quantitative Data on ADP Receptor Pharmacology

The following tables summarize key quantitative data regarding the interaction of agonists and antagonists with ADP-sensitive P2Y receptors. This information is critical for the design and interpretation of pharmacological studies.

Table 1: Agonist Potencies (EC50 values) at ADP Receptors

| Agonist | P2Y1 Receptor (nM) | P2Y12 Receptor (nM) | P2Y13 Receptor (nM) | Reference(s) |

| ADP | - | - | 17.2 (heterologously expressed) | [14][15] |

| 2-MeSADP | sub to low nanomolar | sub to low nanomolar | sub to low nanomolar | [2] |

| (N)-methanocarba-2MeSADP | 1.2 ± 0.2 | No agonist activity | Very low activity | [2] |

| MRS 2365 | 0.4 | No activity | No activity | [16] |

Table 2: Antagonist Affinities (IC50/Ki values) at ADP Receptors

| Antagonist | Receptor | Value | Assay Type | Reference(s) |

| MRS 2179 | P2Y1 | IC50: 3.16 µM | Platelet Shape Change | [17] |

| Elinogrel | P2Y12 | Ki: 7.00 ± 0.54 nM | Radioligand Competition Binding | [18] |

| Elinogrel | P2Y12 | IC50: 20 nM | Platelet Aggregation | [18] |

| AR-C66096 | P2Y12 | pKi: ~7.6 | - | [16] |

| MRS 2211 | P2Y13 | pKi: ~6.0 | - | [16] |

Signaling Pathways of ADP Receptors

The intracellular signaling cascades initiated by the activation of P2Y1, P2Y12, and P2Y13 receptors are complex and cell-type specific. The following diagrams, generated using the DOT language for Graphviz, illustrate the canonical pathways.

Experimental Protocols

A variety of experimental techniques are employed to study the role of ADP as a neurotransmitter. Detailed methodologies for key experiments are provided below.

Radioligand Binding Assay for P2Y12 Receptor

This assay is used to determine the binding affinity of a compound for the P2Y12 receptor.

Methodology:

-

Cell Culture and Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing the human P2Y12 receptor.

-

Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in the assay buffer.[1][19]

-

-

Binding Reaction:

-

Filtration and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.

-

Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.[18]

-

Measure the radioactivity retained on the filters using a scintillation counter.[18]

-

-

Data Analysis:

-

Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of a known unlabeled P2Y12 antagonist) from the total binding.

-

Calculate the IC50 value of the test compound from a concentration-response curve and subsequently determine the Ki value using the Cheng-Prusoff equation.[19]

-

References

- 1. benchchem.com [benchchem.com]

- 2. Induction of novel agonist selectivity for the ADP-activated P2Y1 receptor versus the ADP-activated P2Y12 and P2Y13 receptors by conformational constraint of an ADP analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An Update on P2Y13 Receptor Signalling and Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Modulatory Roles of ATP and Adenosine in Cholinergic Neuromuscular Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ATP as a co-transmitter with noradrenaline in sympathetic nerves--function and fate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ashpublications.org [ashpublications.org]

- 7. Reactome | ADP signalling through P2Y purinoceptor 1 [reactome.org]

- 8. researchgate.net [researchgate.net]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 10. researchgate.net [researchgate.net]

- 11. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. What are P2Y13 receptor agonists and how do they work? [synapse.patsnap.com]

- 14. Characterization of Potency of the P2Y13 Receptor Agonists: A Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Characterization of Potency of the P2Y13 Receptor Agonists: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Silencing P2Y12 and P2Y13 receptors rehabilitates the ADP-induced P2Y1-mediated osteogenic commitment of post-menopausal mesenchymal stromal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Both the ADP receptors P2Y1 and P2Y12, play a role in controlling shape change in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. The platelet P2Y(12) receptor under normal and pathological conditions. Assessment with the radiolabeled selective antagonist [(3)H]PSB-0413 - PubMed [pubmed.ncbi.nlm.nih.gov]

Endogenous Adenosine 5'-Diphosphate (ADP) as a Purinergic Receptor Agonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of endogenous adenosine (B11128) 5'-diphosphate (ADP) and its critical role as an agonist for P2Y purinergic receptors. It details the molecular mechanisms, signaling pathways, physiological functions, and key experimental protocols relevant to the study of ADP-mediated signaling, offering a comprehensive resource for professionals in the field.

Introduction to Endogenous ADP Signaling

Extracellular adenosine 5'-diphosphate (ADP) is a fundamental purinergic signaling molecule involved in a vast array of physiological and pathological processes.[1][2][3] Released from various cell types, including platelets, endothelial cells, and neurons, in response to stimuli like mechanical stress, hypoxia, or tissue injury, ADP acts as a potent agonist for a specific subset of P2Y G protein-coupled receptors (GPCRs).[4][5][6] Its signaling is pivotal in hemostasis, thrombosis, inflammation, and immune responses.[6][7][8] The primary receptors that mediate the effects of endogenous ADP are P2Y1, P2Y12, and P2Y13, each coupled to distinct intracellular signaling cascades.[5][9] Understanding the intricacies of ADP-receptor interactions and their downstream consequences is crucial for the development of novel therapeutics targeting a wide range of conditions, from cardiovascular diseases to inflammatory disorders.[8]

Key Purinergic Receptors for ADP

ADP's effects are primarily mediated by three G protein-coupled receptors: P2Y1, P2Y12, and P2Y13. These receptors exhibit distinct signaling properties and physiological roles.

-

P2Y1 Receptor: Coupled primarily to Gq/11 proteins, the P2Y1 receptor is widely expressed throughout the body.[10] Its activation by ADP leads to the stimulation of phospholipase Cβ (PLCβ), resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[11] This cascade triggers the mobilization of intracellular calcium stores and the activation of protein kinase C (PKC), which is essential for initiating platelet shape change and weak, transient platelet aggregation.[10][12][13]

-

P2Y12 Receptor: A member of the Gi-coupled receptor subfamily, P2Y12 is a major target for antithrombotic drugs like clopidogrel.[10][14] Its activation by ADP inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[12][15][16] This reduction in cAMP, along with the activation of the PI3-kinase (PI3K)/Akt pathway, is crucial for amplifying and sustaining platelet aggregation, leading to the formation of a stable thrombus.[5][13][15][17] The coordinated activation of both P2Y1 and P2Y12 is necessary for a full and irreversible platelet aggregation response.[12][18]

-

P2Y13 Receptor: Also a Gi-coupled receptor, P2Y13 responds to ADP.[9] It is highly expressed in red blood cells, immune cells, and the liver.[19][20][21] A key function of the P2Y13 receptor, particularly on red blood cells, is to act as a negative feedback mechanism for ATP release.[19][22] By inhibiting adenylyl cyclase and lowering cAMP levels, P2Y13 activation can modulate cellular responses, including apoptosis in pancreatic β-cells and hepatic gluconeogenesis.[19][21][23]

Signaling Pathways

The activation of P2Y receptors by ADP initiates distinct downstream signaling cascades, which are visualized below.

P2Y1 Receptor Signaling Pathway

The P2Y1 receptor is coupled to the Gq/11 protein. Its activation initiates a cascade leading to an increase in intracellular calcium and activation of Protein Kinase C (PKC), which are critical for platelet shape change.[10][11][12]

P2Y12 Receptor Signaling Pathway

The P2Y12 receptor couples to Gi proteins to inhibit adenylyl cyclase, reducing cAMP levels.[14][15][17] This pathway is essential for stabilizing platelet aggregates.[17] P2Y12 activation also stimulates the PI3K-Akt pathway.[15][16]

References

- 1. Physiological relevance of the endogenous mono(ADP-ribosyl)ation of cellular proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Proteome-wide identification of the endogenous ADP-ribosylome of mammalian cells and tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pathological and physiological roles of ADP-ribosylation: established functions and new insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. Coupling of P2Y receptors to G proteins and other signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Purinergic Signaling during Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. P2Y receptor - Wikipedia [en.wikipedia.org]

- 8. New Paradigms in Purinergic Receptor Ligand Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An Update on P2Y13 Receptor Signalling and Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ashpublications.org [ashpublications.org]

- 11. researchgate.net [researchgate.net]

- 12. Reactome | ADP signalling through P2Y purinoceptor 1 [reactome.org]

- 13. researchgate.net [researchgate.net]

- 14. ashpublications.org [ashpublications.org]

- 15. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ahajournals.org [ahajournals.org]

- 19. ahajournals.org [ahajournals.org]

- 20. What are P2Y13 receptor agonists and how do they work? [synapse.patsnap.com]

- 21. ADP Induces Blood Glucose Through Direct and Indirect Mechanisms in Promotion of Hepatic Gluconeogenesis by Elevation of NADH - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ahajournals.org [ahajournals.org]

- 23. ADP receptor P2Y13 induce apoptosis in pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Adenosine Diphosphate (ADP) in Platelet Aggregation and Thrombosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Adenosine (B11128) diphosphate (B83284) (ADP) is a critical signaling molecule in the fields of hemostasis and thrombosis. Released from dense granules of activated platelets and damaged cells, ADP acts as a potent agonist, amplifying platelet activation and recruitment to sites of vascular injury. This amplification is central to the formation of a stable hemostatic plug but also underlies the pathophysiology of arterial thrombosis, a leading cause of myocardial infarction and ischemic stroke. ADP exerts its effects through the activation of two key G protein-coupled receptors on the platelet surface: P2Y1 and P2Y12. The coordinated signaling from these two receptors is essential for initiating and sustaining platelet aggregation, making them prime targets for antiplatelet therapeutics. This technical guide provides an in-depth exploration of the molecular mechanisms of ADP-mediated platelet function, details key experimental methodologies used in its study, presents quantitative data on its effects, and discusses its significance in the context of drug development.

The Central Role of ADP in Platelet Activation

Platelet activation is a multi-step process involving adhesion, shape change, granule secretion, and aggregation. While initial platelet adhesion is often triggered by exposed subendothelial matrix proteins like collagen and von Willebrand factor (vWF), the subsequent recruitment of additional platelets to form a stable thrombus is heavily dependent on secreted secondary agonists, with ADP being one of the most important.[1][2]

ADP released from platelet-dense granules or damaged erythrocytes creates a positive feedback loop, potently activating nearby platelets.[3][4] This process is crucial for the growth and stabilization of the developing thrombus.[5] The clinical significance of this pathway is underscored by the efficacy of antiplatelet drugs that target ADP receptors, which are a cornerstone in the prevention of thrombotic events.[6][7]

ADP Receptor Signaling Pathways

ADP mediates its effects on platelets primarily through two purinergic G protein-coupled receptors: P2Y1 and P2Y12. A third receptor, the P2X1 ligand-gated ion channel, plays a lesser role.[3][4] The synergistic activation of both P2Y1 and P2Y12 is required for a full and sustained aggregation response.[1][8]

The P2Y1 Receptor: Initiation and Shape Change

The P2Y1 receptor is coupled to the Gq family of G proteins.[8] Upon ADP binding, Gq activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from the dense tubular system, leading to a transient increase in cytosolic calcium concentration.[9][10] This calcium flux is essential for initiating platelet shape change from a smooth disc to a spiny sphere and for inducing a weak, reversible aggregation.[3][10]

Figure 1: ADP-P2Y1 Receptor Signaling Pathway.

The P2Y12 Receptor: Amplification and Stabilization

The P2Y12 receptor, coupled to Gi proteins, is the primary target for thienopyridine drugs (e.g., clopidogrel) and other P2Y12 inhibitors.[6][7] Activation of the Gi pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[11] Lower cAMP levels reduce the activity of protein kinase A (PKA), a key negative regulator of platelet activation. This disinhibition allows for a robust and sustained platelet response.

Furthermore, Gi signaling downstream of P2Y12 leads to the activation of phosphoinositide 3-kinase (PI3K) and subsequently Akt, which are crucial for amplifying the aggregation signal and stabilizing the thrombus.[12] P2Y12 activation is essential for the full and irreversible aggregation of platelets and for stabilizing the growing thrombus under high shear conditions.[3][5][12]

Figure 2: ADP-P2Y12 Receptor Signaling Pathway.

Quantitative Analysis of ADP-Induced Platelet Aggregation

The response of platelets to ADP is dose-dependent and can be quantified using various laboratory techniques. Light Transmission Aggregometry (LTA) and Multiple Electrode Aggregometry (MEA) are standard methods.[1]

Dose-Response to ADP

Low concentrations of ADP typically induce a primary, reversible wave of aggregation, mediated mainly by the P2Y1 receptor.[13] Higher concentrations trigger a secondary, irreversible wave, which requires P2Y12 activation and leads to the release of granule contents, including more ADP.[13]

| ADP Concentration | Typical Response in LTA (% Max Aggregation) | Receptor Involvement |

| < 1 µM | Reversible, low-amplitude aggregation (<20%) | Primarily P2Y1 |

| 2-5 µM | Biphasic or irreversible aggregation (40-70%) | P2Y1 and P2Y12 |

| > 10 µM | Strong, irreversible aggregation (>70%) | P2Y1 and P2Y12 |

| Table 1: Typical dose-dependent effects of ADP on human platelet aggregation as measured by Light Transmission Aggregometry (LTA). Values are illustrative and can vary between individuals.[14][15][16] |

Effect of P2Y12 Receptor Antagonists

P2Y12 antagonists are a major class of antiplatelet drugs. Their efficacy can be quantified by measuring the inhibition of ADP-induced aggregation.

| Compound | Class | Inhibition Mechanism | IC50 (ADP-induced Aggregation) |

| Clopidogrel (B1663587) (active metabolite) | Thienopyridine | Irreversible | ~0.1-0.5 µM |

| Prasugrel (active metabolite) | Thienopyridine | Irreversible | ~0.1 µM |

| Ticagrelor (B1683153) | Cyclopentyl-triazolo-pyrimidine | Reversible, non-competitive | ~0.01-0.1 µM |

| Cangrelor | ATP analogue | Reversible, competitive | ~0.005-0.02 µM |

| Table 2: Quantitative comparison of P2Y12 inhibitors. IC50 values represent the concentration required to achieve 50% inhibition of ADP-induced platelet aggregation in vitro and can vary based on experimental conditions.[4][17] |

In Vivo Models: P2Y12 Deficiency

Studies using P2Y12 knockout mice provide compelling in vivo evidence for the receptor's role in thrombosis and hemostasis.

| Model | Wild-Type (WT) Mice | P2Y12 Knockout (P2Y12-/-) Mice |

| FeCl3 Carotid Artery Injury | Occlusive thrombus forms in < 15 min | Unstable thrombi, significantly delayed or no occlusion |

| Tail Bleeding Time | ~120 - 300 seconds | Severely prolonged (> 900 seconds) |

| Platelet Adhesion (Flow Chamber) | Robust thrombus formation on collagen | Reduced thrombus size and stability |

| Table 3: Comparison of thrombotic and hemostatic parameters in wild-type versus P2Y12 knockout mice, demonstrating the critical role of the P2Y12 receptor in thrombus formation and stability.[12][18][19] |

Experimental Protocols

Accurate assessment of ADP-mediated platelet function requires standardized and carefully controlled experimental procedures.

Protocol: Light Transmission Aggregometry (LTA)

LTA is the gold standard for assessing platelet aggregation.[9] It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.

1. Blood Collection:

-

Draw whole blood via venipuncture with minimal stasis into a tube containing 3.2% (0.109 M) sodium citrate (B86180) anticoagulant (9:1 blood to anticoagulant ratio).[7]

-

Do not chill the sample; maintain at room temperature. Process within 4 hours of collection.[7]

2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

Centrifuge the whole blood at 150-200 x g for 10-15 minutes at room temperature to obtain PRP.[7]

-

Carefully transfer the supernatant (PRP) to a new plastic tube.

-

Re-centrifuge the remaining blood at a higher speed (e.g., 2500 x g for 15 minutes) to obtain PPP.[7]

-

Adjust the platelet count in the PRP if necessary (typically to 250 x 10^9/L) using autologous PPP.

3. Aggregometry Procedure:

-

Pre-warm PRP and PPP aliquots to 37°C.

-

Calibrate the aggregometer by setting 0% transmission with PRP and 100% transmission with PPP.

-

Pipette 450 µL of PRP into a cuvette with a magnetic stir bar. Place it in the heating block of the aggregometer and stir at ~900-1200 RPM.[13]

-

Allow the PRP to stabilize for at least 1-5 minutes at 37°C.[20]

-

Add the ADP agonist (e.g., 50 µL of a 10x stock to achieve a final concentration of 5 µM) to initiate aggregation.

-

Record the change in light transmission for 5-10 minutes.

4. Data Analysis:

-

The primary endpoint is the maximal aggregation (%), defined as the maximum change in light transmission from baseline.

-

Other parameters include the slope of the aggregation curve and the area under the curve (AUC).

References

- 1. Assessment of ADP-induced platelet aggregation with light transmission aggregometry and multiple electrode platelet aggregometry before and after clopidogrel treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. thieme-connect.com [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. Effects of P2Y12 receptor antagonists beyond platelet inhibition – comparison of ticagrelor with thienopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. Ferric Chloride-induced Murine Thrombosis Models [jove.com]

- 7. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 8. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. plateletservices.com [plateletservices.com]

- 10. Sources of variability in dose response platelet aggregometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Standardizing a simpler, more sensitive and accurate tail bleeding assay in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. P2Y12 regulates platelet adhesion/activation, thrombus growth, and thrombus stability in injured arteries - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ADP can induce aggregation of human platelets via both P2Y1 and P2T receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dose-response aggregometry--contribution to the precise platelet function evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Probing ADP Induced Aggregation Kinetics During Platelet-Nanoparticle Interactions: Functional Dynamics Analysis to Rationalize Safety and Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ahajournals.org [ahajournals.org]

- 17. ahajournals.org [ahajournals.org]

- 18. Scholarly Article or Book Chapter | P2Y12 regulates platelet adhesion/activation, thrombus growth, and thrombus stability in injured arteries | ID: p2677282h | Carolina Digital Repository [cdr.lib.unc.edu]

- 19. content-assets.jci.org [content-assets.jci.org]

- 20. tandfonline.com [tandfonline.com]

ADP Signaling in the Central Nervous System: A Technical Guide for Researchers

December 20, 2025

Abstract

Adenosine (B11128) diphosphate (B83284) (ADP) has emerged as a critical signaling molecule within the central nervous system (CNS), orchestrating a complex array of physiological and pathological processes. Primarily acting through three G protein-coupled receptors—P2Y1, P2Y12, and P2Y13—ADP signaling modulates glial cell function, neuroinflammation, and neuronal activity. This technical guide provides an in-depth overview of the core mechanisms of ADP signaling in the CNS, tailored for researchers, scientists, and drug development professionals. It details the molecular pathways associated with each receptor, presents quantitative data on receptor affinities, outlines key experimental protocols for studying these pathways, and explores the therapeutic potential of targeting ADP signaling in neurological disorders.

Introduction

Extracellular nucleotides, including adenosine triphosphate (ATP) and its breakdown product ADP, are potent signaling molecules in the CNS.[1] Released from various cell types, including neurons and glia, during physiological activity or in response to injury, these purines activate a family of purinergic receptors, thereby influencing a wide range of cellular functions.[1][2] This guide focuses specifically on the roles of ADP and its cognate P2Y receptors in the brain and spinal cord.

The P2Y receptor family consists of eight subtypes in humans, all of which are G protein-coupled receptors (GPCRs).[3] Among these, the P2Y1, P2Y12, and P2Y13 receptors are preferentially activated by ADP and are key players in CNS physiology and pathology.[3] Understanding the intricacies of ADP signaling through these receptors is paramount for developing novel therapeutic strategies for a host of neurological conditions, including neurodegenerative diseases, stroke, and traumatic brain injury.

Core Components of ADP Signaling in the CNS

ADP Receptors

The primary mediators of ADP signaling in the CNS are the P2Y1, P2Y12, and P2Y13 receptors, each with distinct expression patterns and signaling cascades.

-

P2Y1 Receptor (P2Y1R): Coupled primarily to Gq/11 proteins, the activation of P2Y1R by ADP leads to the stimulation of phospholipase C (PLC).[4] This, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[4] P2Y1Rs are expressed on both neurons and astrocytes and are implicated in processes such as astrocytic calcium waves and neuroinflammation.[5][6]

-

P2Y12 Receptor (P2Y12R): Predominantly and almost exclusively expressed on microglia in the healthy CNS, the P2Y12R is a Gi/o-coupled receptor.[7][8][9] Its activation by ADP inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[10] This reduction in cAMP modulates the activity of protein kinase A (PKA) and other downstream effectors. P2Y12R is crucial for microglial chemotaxis and the initial stages of microglial activation in response to injury.[7][11]

-

P2Y13 Receptor (P2Y13R): Also a Gi/o-coupled receptor, P2Y13R shares significant homology with P2Y12R and is also activated by ADP.[12][13] Like P2Y12R, its activation leads to the inhibition of adenylyl cyclase and a reduction in cAMP levels.[14] P2Y13Rs are expressed on microglia and have been implicated in modulating microglial morphology, surveillance, and neuroprotective functions.[15][16]

Signaling Pathways

The activation of P2Y1, P2Y12, and P2Y13 receptors by ADP initiates distinct downstream signaling cascades that ultimately determine the cellular response.

dot

Caption: P2Y1 Receptor Signaling Cascade.

dot

References

- 1. Two disparate ligand binding sites in the human P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. P2Y13: Identification and characterization of a novel Gαi-coupled ADP receptor from human and mouse | Semantic Scholar [semanticscholar.org]

- 3. Supportive or detrimental roles of P2Y receptors in brain pathology?—The two faces of P2Y receptors in stroke and neurodegeneration detected in neural cell and in animal model studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. guidetopharmacology.org [guidetopharmacology.org]

- 5. P2Y1R silencing in Astrocytes Protected Neuroinflammation and Cognitive Decline in a Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alzdiscovery.org [alzdiscovery.org]

- 7. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]

- 8. How to Identify Activated Microglia | Proteintech Group [ptglab.com]

- 9. The Safeguarding Microglia: Central Role for P2Y12 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Immunocytochemistry of Microglial Cells | Springer Nature Experiments [experiments.springernature.com]

- 11. blogs.cuit.columbia.edu [blogs.cuit.columbia.edu]

- 12. Pharmacological characterization of the human P2Y13 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. fujifilmcdi.com [fujifilmcdi.com]

- 15. Modeling Ligand Recognition at the P2Y12 Receptor in Light of X-Ray Structural Information - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Characterization of Potency of the P2Y13 Receptor Agonists: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

the function of ADP in synaptic transmission

An in-depth technical guide on the core function of ADP in synaptic transmission for researchers, scientists, and drug development professionals.

Executive Summary

Adenosine (B11128) diphosphate (B83284) (ADP) is a critical purinergic signaling molecule that plays a multifaceted role in modulating synaptic transmission and plasticity throughout the central and peripheral nervous systems. As a primary agonist for several P2Y metabotropic receptors, ADP fine-tunes neuronal communication on a timescale of seconds.[1] It acts at both presynaptic and postsynaptic sites to regulate neurotransmitter release and neuronal excitability. The primary receptors mediating ADP's effects are the Gq-coupled P2Y1 receptor and the Gi/o-coupled P2Y12 and P2Y13 receptors.[1][2] Dysregulation of ADP-mediated signaling is implicated in various neurological and psychiatric conditions, making its receptors promising targets for therapeutic development. This document provides a comprehensive overview of the mechanisms of ADP action, key experimental methodologies used in its study, and quantitative data derived from seminal research.

The Origin of ADP in the Synaptic Cleft

ADP's presence in the extracellular space is primarily a consequence of the release and subsequent enzymatic breakdown of adenosine triphosphate (ATP). ATP is co-released with classical neurotransmitters like acetylcholine (B1216132), glutamate (B1630785), and noradrenaline from presynaptic vesicles.[3][4][5][6] Once in the synaptic cleft, ATP is rapidly hydrolyzed by a cascade of cell-surface enzymes known as ectonucleotidases. This process sequentially breaks down ATP to ADP, then to adenosine monophosphate (AMP), and finally to adenosine, with each molecule having distinct signaling properties.[7] This enzymatic cascade is a crucial control mechanism for purinergic signaling.

Core ADP Receptors: P2Y1, P2Y12, and P2Y13

ADP's effects are mediated by a specific subset of the P2Y family of G protein-coupled receptors (GPCRs). The most well-characterized of these in the nervous system are P2Y1, P2Y12, and P2Y13.

-

P2Y1 Receptor: This receptor is coupled to Gq/11 proteins.[1] Its activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade mobilizes calcium from intracellular stores and activates protein kinase C (PKC), influencing a wide range of cellular activities, including neuronal excitability and astrocytic glutamate release.[1][8][9]

-

P2Y12 and P2Y13 Receptors: Both of these receptors are coupled to Gi/o proteins.[1][3] Their activation leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels.[1] The βγ subunits of the Gi/o protein can also directly modulate ion channels, notably inhibiting N-type and P/Q-type voltage-sensitive Ca2+ channels, which is a primary mechanism for the presynaptic inhibition of neurotransmitter release.[1][10]

Presynaptic Modulation of Neurotransmitter Release

A primary function of ADP in synaptic transmission is the modulation of neurotransmitter release from the presynaptic terminal. This is predominantly an inhibitory action mediated by P2Y12 and P2Y13 receptors.

Mechanism of Inhibition

Activation of presynaptic Gi/o-coupled P2Y12 and P2Y13 receptors inhibits the release of various neurotransmitters, including acetylcholine (ACh) at the neuromuscular junction and glutamate in the central nervous system.[3][8] The main mechanism is the inhibition of voltage-sensitive Ca2+ channels by the Gβγ subunit, which reduces calcium influx into the presynaptic terminal upon arrival of an action potential, thereby decreasing the probability of vesicle fusion and neurotransmitter release.[1][10]

Quantitative Data on Presynaptic Inhibition

The inhibitory effects of ADP and its analogues have been quantified in various preparations.

| Preparation | Agonist | Concentration | Effect | Receptor Implicated | Citation |

| Mouse Neuromuscular Junction | 2-MeSADP (P2Y13 agonist) | Not specified | Prevented inhibition of MEPP frequency and EPP amplitude | P2Y13 | [3] |

| Human Platelets | ADP | 100 µM | 57.7% reduction in Vmax of [3H]serotonin uptake | Not specified | [11] |

| Rat Brain Synaptic Vesicles | ADP | 100 µM | 43.2% reduction in Vmax of [3H]serotonin uptake | Not specified | [11] |

| Human Platelets | ADP | EC50: 10-24 µM | Reduction in [3H]serotonin uptake rate | Not specified | [11] |

Table 1: Quantitative Effects of ADP Receptor Activation on Presynaptic Functions. MEPP = Miniature End-Plate Potential; EPP = End-Plate Potential; 2-MeSADP is a potent P2Y1, P2Y12, and P2Y13 agonist.

Postsynaptic and Glial Functions

ADP also exerts significant control over postsynaptic neurons and surrounding glial cells, contributing to the overall regulation of synaptic circuits.

Postsynaptic Modulation

Postsynaptically, P2Y1 receptor activation is a key pathway. By mobilizing intracellular calcium, P2Y1 receptors can modulate the activity of various ion channels, including calcium-activated potassium channels, which can lead to membrane hyperpolarization.[10] They can also interact with and inhibit other receptors, such as the NMDA receptor, thereby impacting synaptic plasticity.[8]

Role in Neuron-Glia Communication

Purinergic signaling is fundamental to the communication between neurons and glial cells (astrocytes and microglia).

-

Astrocytes: Astrocytes express P2Y1 receptors, and their activation can trigger the release of "gliotransmitters" like glutamate and ATP itself, which can then act on adjacent neurons to modulate their activity and synaptic transmission.[4][8][9]

-

Microglia: Microglia, the resident immune cells of the CNS, exclusively express P2Y12 receptors under normal physiological conditions.[12][13][14] ADP released from neurons or astrocytes acts as a potent chemoattractant for microglia, guiding their processes toward sites of neuronal activity or injury.[12][13] This function is crucial for synaptic surveillance and the initial response to CNS damage.[12][13]

References

- 1. P2 receptor-mediated modulation of neurotransmitter release—an update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. P2Y13 receptors mediate presynaptic inhibition of acetylcholine release induced by adenine nucleotides at the mouse neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Modulatory Roles of ATP and Adenosine in Cholinergic Neuromuscular Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Purinergic signalling - Wikipedia [en.wikipedia.org]

- 8. P2Y1 Receptor as a Catalyst of Brain Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of P2Y1 receptor in astroglia-to-neuron signaling at dorsal spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. P2Y Receptors in Synaptic Transmission and Plasticity: Therapeutic Potential in Cognitive Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Adenosine diphosphate inhibits the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | The Safeguarding Microglia: Central Role for P2Y12 Receptors [frontiersin.org]

- 13. Research Portal [iro.uiowa.edu]

- 14. Strategies for targeting the P2Y12 receptor in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

Extracellular ADP: A Key Regulator of Immune Cell Function

An In-depth Technical Guide for Researchers and Drug Development Professionals

December 20, 2025

Executive Summary

Extracellular adenosine (B11128) diphosphate (B83284) (eADP) has emerged as a critical signaling molecule in the tumor microenvironment and at sites of inflammation and sterile injury. Released from activated and dying cells, eADP orchestrates a complex array of responses in various immune cell populations, thereby modulating both innate and adaptive immunity. This technical guide provides a comprehensive overview of the multifaceted effects of eADP on key immune cells, including macrophages, T cells, B cells, neutrophils, and dendritic cells. We delve into the intricate signaling pathways initiated by eADP through its interaction with P2Y purinergic receptors, present quantitative data on its functional consequences, detail experimental protocols for its study, and provide visual representations of the underlying molecular mechanisms. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to understand and therapeutically target the immunomodulatory activities of eADP.

Introduction

The purinergic signaling cascade, mediated by extracellular nucleotides such as adenosine triphosphate (ATP) and its breakdown product, adenosine diphosphate (ADP), plays a pivotal role in cell-to-cell communication. In the context of the immune system, these molecules act as "danger signals," alerting immune cells to tissue damage or infection.[1] Extracellular ADP exerts its influence by binding to a specific subfamily of G protein-coupled receptors known as P2Y receptors, primarily P2Y1, P2Y12, and P2Y13.[2][3] The expression and functional coupling of these receptors vary among different immune cell types, leading to a diverse range of cellular responses that can either promote or suppress inflammation. A thorough understanding of these nuanced effects is crucial for the development of novel therapeutic strategies targeting purinergic signaling in a variety of diseases, including cancer, autoimmune disorders, and infectious diseases.

Effects of Extracellular ADP on Immune Cells

Extracellular ADP has been shown to modulate a wide spectrum of immune cell functions, from migration and activation to cytokine production and phagocytosis. The following sections summarize the key effects of eADP on major immune cell populations.

Macrophages

Macrophages, key players in both innate and adaptive immunity, are significantly influenced by eADP. Upon activation, P2Y receptors on macrophages trigger signaling cascades that impact their migratory and inflammatory responses.

-

Migration: Extracellular ADP promotes the recruitment of monocytes and macrophages to sites of bacterial infection. This chemotactic effect is largely mediated by the production of the chemokine MCP-1 (Monocyte Chemoattractant Protein-1).

-

Cytokine Release: The effect of ADP on macrophage cytokine release is complex and context-dependent. While some studies suggest a role for P2Y receptors in modulating inflammatory cytokine production, specific dose-response data for ADP is still emerging.[4]

-

Signaling Pathways: In macrophages, ADP-mediated signaling through P2Y12 and P2Y13 receptors involves the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. This, in turn, relieves the inhibition of the ERK signaling pathway, promoting the production of MCP-1.[2] The P2Y13 receptor can also couple to different G proteins and activate MAPK and PI3K/Akt/GSK3 pathways.[3]

T Cells

T lymphocytes, central to adaptive immunity, are also targets of eADP signaling. The activation of P2Y receptors on T cells can modulate their activation, proliferation, and cytokine secretion.

-

Activation: Autocrine stimulation of P2Y1 receptors by ADP, formed from the breakdown of released ATP, contributes to T cell activation.[1] This signaling synergizes with P2X receptor-mediated signals to amplify T cell receptor (TCR) signaling.[1] Inhibition of P2Y1 receptors has been shown to reduce IL-2 mRNA transcription, a key cytokine for T cell proliferation.[1]

-

Signaling Pathways: The P2Y1 receptor in T cells is a Gq/11-coupled receptor.[1] Its activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, contributing to the overall increase in cytosolic calcium required for T cell activation.[2]

Neutrophils

Neutrophils, the first responders to sites of infection and inflammation, exhibit migratory responses to eADP.

-

Migration: Extracellular ADP has been shown to induce the migration of neutrophils in a dose-dependent manner. This chemotactic response is a critical step in the recruitment of neutrophils to inflammatory sites.

B Cells

The role of extracellular ADP in B cell function is an emerging area of research. B cells express ectonucleotidases that can hydrolyze ATP to ADP and adenosine, suggesting a role for purinergic signaling in modulating B cell responses.[5] However, direct quantitative data on the effects of ADP on B cell activation and antibody production is limited.

Dendritic Cells

Dendritic cells (DCs), the most potent antigen-presenting cells, are crucial for initiating adaptive immune responses. Extracellular nucleotides, including ADP, can influence DC maturation and function.

-

Maturation: While ATP has been shown to induce a distorted maturation of DCs, the specific effects of ADP on the expression of maturation markers like CD80, CD83, and CD86 are still under investigation.[6] Some studies suggest that P2Y receptor activation can modulate the expression of these costimulatory molecules.[7]

Quantitative Data on the Effects of Extracellular ADP

To provide a clearer understanding of the dose-dependent effects of eADP on immune cell function, the following table summarizes available quantitative data from the literature. Note: Quantitative data for some parameters and cell types is still limited and represents an active area of research.

| Immune Cell Type | Parameter Measured | ADP Concentration | Observed Effect | Reference |

| Neutrophils | Migration (% of total cells) | 1 µM | ~15% | [8] |

| 10 µM | ~25% | [8] | ||

| 100 µM | ~30% | [8] |

Signaling Pathways

The diverse effects of extracellular ADP on immune cells are mediated by specific P2Y receptors, each coupled to distinct intracellular signaling cascades. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways activated by P2Y1, P2Y12, and P2Y13 receptors.

P2Y1 Receptor Signaling in T Cells

References

- 1. Autocrine stimulation of P2Y1 receptors is part of the purinergic signaling mechanism that regulates T cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Control of Macrophage Inflammation by P2Y Purinergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Update on P2Y13 Receptor Signalling and Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Control of Macrophage Inflammation by P2Y Purinergic Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Adenosine production by human B cells and B cell–mediated suppression of activated T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Induction of Dendritic Cell Maturation and Activation by a Potential Adjuvant, 2-Hydroxypropyl-β-Cyclodextrin [frontiersin.org]

- 7. Dendritic cell maturation assay for non-clinical immunogenicity risk assessment: best practices recommended by the European Immunogenicity Platform - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Unique pattern of neutrophil migration and function during tumor progression - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Measuring Adenosine 5'-Diphosphate (ADP) Levels in Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine (B11128) 5'-diphosphate (ADP) is a crucial signaling molecule in the bloodstream, playing a pivotal role in hemostasis and thrombosis, primarily through its action on platelet activation.[1] Accurate measurement of ADP levels in plasma is essential for researchers and clinicians studying platelet function, coagulation disorders, and the efficacy of antiplatelet therapies.[1] This document provides detailed application notes and protocols for the quantification of ADP in plasma using various established methodologies.

Physiological Significance of Plasma ADP

ADP is stored in dense granules within platelets and is released upon platelet activation at a site of vascular injury.[1] Extracellular ADP then binds to P2Y1 and P2Y12 receptors on the surface of other platelets, initiating a signaling cascade that leads to platelet shape change, aggregation, and the formation of a hemostatic plug.[1] The P2Y12 receptor, in particular, is a key target for antiplatelet drugs like clopidogrel.[1] Therefore, monitoring plasma ADP levels and ADP-induced platelet aggregation can provide valuable insights into thrombotic risk and the effectiveness of therapeutic interventions.[1]

Key Methodologies for Plasma ADP Measurement

Several analytical techniques are available for the quantification of ADP in plasma, each with its own advantages and limitations. The primary methods include:

-

High-Performance Liquid Chromatography (HPLC): A robust and reliable method for separating and quantifying ADP and other related nucleotides.[2][3][4]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and specificity, making it suitable for detecting low concentrations of ADP.[5][6][7]

-

Enzymatic and Luminescence-Based Assays: Provide a high-throughput and sensitive means of ADP detection, often by converting ADP to ATP, which is then measured.[8][9][10]

Quantitative Data Summary

The following table summarizes representative quantitative data for ADP levels in human plasma as determined by various methods. It is important to note that concentrations can vary based on the sample handling, anticoagulant used, and the specific protocol employed.[4][11]

| Method | Anticoagulant | ADP Concentration (Mean ± SD) | Subject Group | Reference |

| HPLC with Fluorescence Detection | Heparin | 90 ± 45 nM | Healthy human adults (n=10) | [4] |

| ELISA | EDTA | 804.00 ± 164.11 nmol/L | Apparently healthy individuals (n=20) | [11][12] |

| ELISA | Lithium Heparin | 610.00 ± 145.60 nmol/L | Apparently healthy individuals (n=20) | [11][12] |

| Luminescence Assay | Not Specified | 0.13 ± 0.025 µmol/L | Human plasma | [8] |

Experimental Protocols

Protocol 1: Measurement of Plasma ADP by High-Performance Liquid Chromatography (HPLC)

This protocol is based on the method described by Ledderose et al. (2022) for the analysis of ATP, ADP, AMP, and adenosine in human blood.[2][4]

1. Materials and Reagents:

-

Blood collection tubes with heparin anticoagulant

-

Perchloric acid (PCA)

-

Potassium phosphate (B84403) (K2HPO4)

-

HPLC system with a fluorescence detector

-

C18 reverse-phase HPLC column

-

Mobile Phase A: 0.1 M KH2PO4, 4 mM TBA bisulfate, pH 6.0[2]

-

Mobile Phase B: 70% Mobile Phase A and 30% methanol (B129727) (v/v)[2]

2. Sample Collection and Preparation: a. Collect whole blood into heparinized tubes and immediately chill on ice to prevent nucleotide degradation.[4] b. Perform a two-step centrifugation to prepare platelet-poor plasma: i. Centrifuge at 400 x g for 10 minutes at 0°C to remove red and white blood cells.[2] ii. Transfer the supernatant and centrifuge at 2,300 x g for 5 minutes to remove platelets.[2] c. Stabilize the plasma by adding perchloric acid to a final concentration of 400 mM to precipitate proteins.[3] d. Centrifuge at 16,000 x g for 10 minutes at 0°C. e. Neutralize the supernatant with K2HPO4 (final concentration 400 mM).[2] f. Centrifuge again at 16,000 x g for 10 minutes at 0°C to remove the precipitate.[2]

3. Etheno-derivatization: a. To enhance fluorescence, derivatize the adenine (B156593) nucleotides by adding chloroacetaldehyde to the supernatant and incubating at 72°C for 30 minutes.[3]